molecular formula C22H29NO9 B13846670 4-Hydroxy Ramelteon beta-D-Glucuronide

4-Hydroxy Ramelteon beta-D-Glucuronide

Cat. No.: B13846670
M. Wt: 451.5 g/mol
InChI Key: JZXYMHQWDSDNPN-JKQJZOLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Ramelteon beta-D-Glucuronide is a metabolite of Ramelteon, a potent and selective agonist at melatonin MT1 and MT2 receptors. This compound is primarily used in proteomics research and is known for its role in the metabolism of Ramelteon, a medication used to treat insomnia .

Preparation Methods

Chemical Reactions Analysis

4-Hydroxy Ramelteon beta-D-Glucuronide can undergo various chemical reactions, including:

Scientific Research Applications

4-Hydroxy Ramelteon beta-D-Glucuronide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy Ramelteon beta-D-Glucuronide involves its role as a metabolite of Ramelteon. Ramelteon mimics melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. By binding to melatonin MT1 and MT2 receptors in the brain’s suprachiasmatic nucleus, Ramelteon helps regulate circadian rhythms and promote sleep. The glucuronidation of 4-Hydroxy Ramelteon to form the beta-D-Glucuronide derivative facilitates its excretion from the body .

Comparison with Similar Compounds

4-Hydroxy Ramelteon beta-D-Glucuronide can be compared with other similar compounds, such as:

These comparisons highlight the unique role of this compound as a metabolite that aids in the excretion of Ramelteon and contributes to its overall pharmacokinetic profile.

Properties

Molecular Formula

C22H29NO9

Molecular Weight

451.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8S)-8-[2-(propanoylamino)ethyl]-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO9/c1-2-14(24)23-7-5-10-3-4-11-9-13(19-12(15(10)11)6-8-30-19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h9-10,16-18,20,22,25-27H,2-8H2,1H3,(H,23,24)(H,28,29)/t10-,16-,17-,18+,20-,22+/m0/s1

InChI Key

JZXYMHQWDSDNPN-JKQJZOLFSA-N

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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